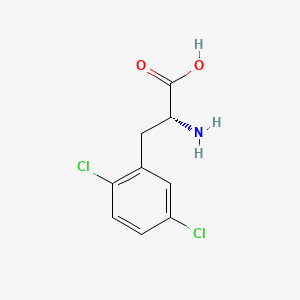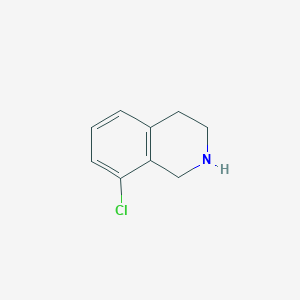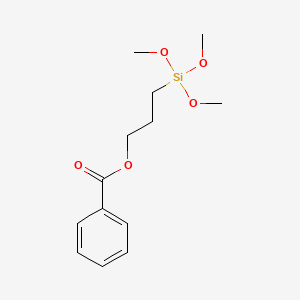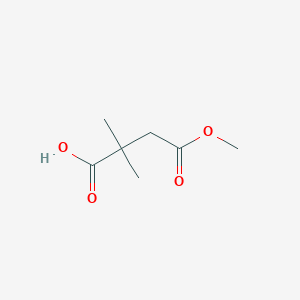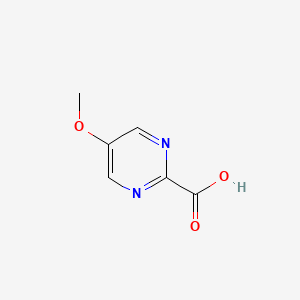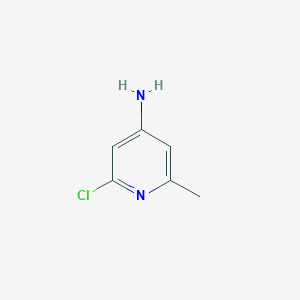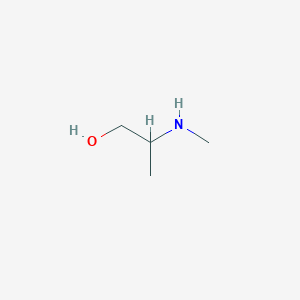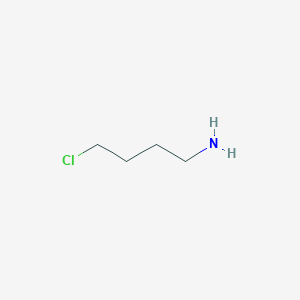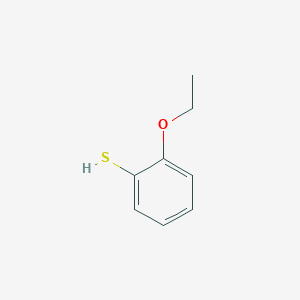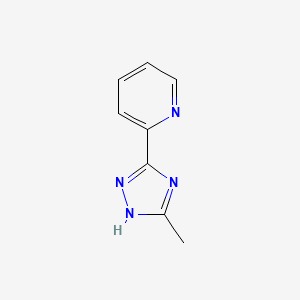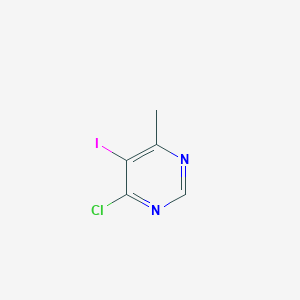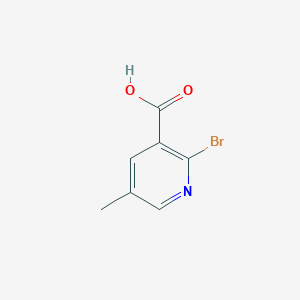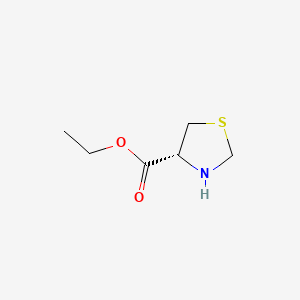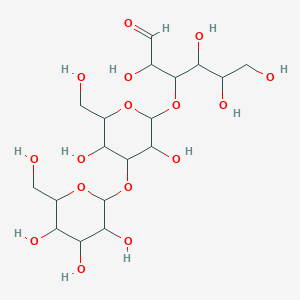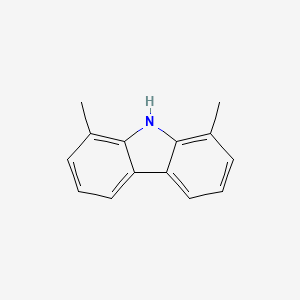
1,8-Dimethyl-9H-carbazole
Descripción general
Descripción
1,8-Dimethyl-9H-carbazole, also known as 1,8-Carbazole, is a heterocyclic aromatic compound that is a member of the carbazole family. It is an organic compound with a molecular formula of C12H10N2, and its chemical structure consists of three fused rings of six carbon atoms, two nitrogen atoms, and one hydrogen atom. 1,8-Carbazole is a colorless solid that is insoluble in water and has a boiling point of 441.7 °C. It is used in a variety of applications, including as a dye, a catalyst, and a fluorescent probe. In addition, 1,8-Carbazole has been studied for its potential applications in photochemistry, optoelectronics, and nanotechnology.
Aplicaciones Científicas De Investigación
Anti-HIV Activity
1,8-Dimethyl-9H-carbazole derivatives, specifically chloro-1,4-dimethyl-9H-carbazole, have shown promise in anti-HIV activity. A nitro-derivative of this compound exhibited significant potential as a lead for developing novel anti-HIV drugs (Saturnino et al., 2018).
Anticancer Properties
Carbazole derivatives, including those based on 1,8-Dimethyl-9H-carbazole, have been explored for their cytotoxic effects against ovarian cancer cells. Certain derivatives showed strong and dose-dependent anti-proliferative activities, making them potential candidates for treating human ovarian cancer (Saturnino et al., 2015).
Antimicrobial Activities
Compounds derived from 9H-carbazole, including 1,8-Dimethyl-9H-carbazole, have been evaluated for antimicrobial properties. These synthesized derivatives were tested and showed promising results as antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Inhibitor of Lipid Peroxidation
6-Hydroxy-1,4-dimethyl carbazole, a related derivative, has been identified as a potent inhibitor in various in vitro peroxidative systems. Its efficacy was notably higher than some existing compounds in these systems (Malvy, Paoletti, Searle, & Willson, 1980).
Targeted Antitumoral Agents
1,4-Dimethyl-9H-carbazole derivatives have been investigated as potential targeted antitumoral agents. These compounds have shown the ability to interact with nuclear DNA, inhibiting DNA synthesis and potentially causing damage to DNA, thus hindering cellular replication in cancer cells (Saturnino et al., 2003).
Natural Product Chemistry and Medicinal Applications
The carbazole scaffold, including 9H-carbazole, is noteworthy for its wide range of biological activity upon modifications. This includes antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, making it an important focus in natural product chemistry and medicinal applications (Tsutsumi, Gündisch, & Sun, 2016).
Propiedades
IUPAC Name |
1,8-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXSBBMMIDFGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC(=C3N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508408 | |
| Record name | 1,8-Dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dimethyl-9H-carbazole | |
CAS RN |
6558-83-4 | |
| Record name | 1,8-Dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



